molecular formula C12H18Si B14143294 Hexyl-phenyl-silane

Hexyl-phenyl-silane

Cat. No.: B14143294
M. Wt: 190.36 g/mol
InChI Key: QEGUMWBQOMSNSM-UHFFFAOYSA-N
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Description

Hexyl-phenyl-silane is an organosilicon compound characterized by a hexyl group and a phenyl group attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their versatility in various chemical reactions and applications. This compound is particularly noted for its unique combination of hydrophobic and aromatic properties, making it useful in a variety of scientific and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl-phenyl-silane can be synthesized through several methods, including Grignard reactions and hydrosilylation. One common method involves the reaction of phenylmagnesium bromide with hexyltrichlorosilane, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale Grignard reactions, utilizing automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Hexyl-phenyl-silane undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

    Reduction: The phenyl group can participate in reduction reactions, often facilitated by metal catalysts.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium or platinum are often used in reduction reactions.

    Substitution: Nucleophiles like alkyl lithium or Grignard reagents are commonly employed.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced aromatic compounds.

    Substitution: Various substituted organosilanes.

Scientific Research Applications

Hexyl-phenyl-silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which hexyl-phenyl-silane exerts its effects is primarily through its ability to participate in hydrosilylation reactions. The silicon atom can form bonds with various organic groups, facilitating the formation of stable organosilicon compounds. The phenyl group provides aromatic stability, while the hexyl group contributes to the hydrophobic nature of the compound. These properties enable this compound to interact with a wide range of molecular targets and pathways, enhancing its versatility in chemical synthesis and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl-phenyl-silane’s uniqueness lies in its combination of a hydrophobic hexyl group and an aromatic phenyl group attached to a silicon atom. This structure provides a balance of hydrophobicity and aromatic stability, making it particularly useful in applications requiring both properties. Its versatility in undergoing various chemical reactions further enhances its value in scientific research and industrial applications .

Properties

Molecular Formula

C12H18Si

Molecular Weight

190.36 g/mol

InChI

InChI=1S/C12H18Si/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3

InChI Key

QEGUMWBQOMSNSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si]C1=CC=CC=C1

Origin of Product

United States

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